N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that likely contains a piperidine and a pyrimidine ring . Piperidine is a common moiety in many pharmaceuticals and pyrimidine is a fundamental structure in nucleic acids .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . The structure likely involves a piperidine ring attached to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and often involve multiple steps . The reactions can involve the formation and breaking of several types of bonds.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. Some properties that are often analyzed include solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Anti-angiogenic Properties : A study by Vinaya Kambappa et al. explored the synthesis of novel piperidine derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These compounds, including variations of the core structure , demonstrated significant inhibition of blood vessel formation in vivo and exhibited potent DNA cleavage activities, suggesting potential applications as anticancer agents due to their dual functional capabilities (Vinaya Kambappa et al., 2017).
Nonaqueous Capillary Electrophoresis : Another study focused on the capillary electrophoretic separation of imatinib mesylate and related substances, including compounds similar to "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide". This method allows for the quality control of pharmaceutical compounds, highlighting the importance of precise analytical techniques in ensuring drug purity and efficacy (Lei Ye et al., 2012).
Metabolic Studies of Antineoplastic Agents : Research on the metabolism of flumatinib, a tyrosine kinase inhibitor, provides insight into the metabolic pathways of compounds with similar structures. These findings help to understand how such compounds are processed in the body, which is crucial for developing effective and safe therapeutic agents (Aishen Gong et al., 2010).
Histone Deacetylase Inhibition for Cancer Therapy : The compound MGCD0103, which shares functional groups with the queried compound, was identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This discovery highlights the compound's potential in blocking cancer cell proliferation and inducing apoptosis, showcasing a promising avenue for cancer treatment (Nancy Z. Zhou et al., 2008).
Antiemetic Properties of Piperazinopyrimidines : A chemical series including piperazinopyrimidines demonstrated antiemetic, tranquilizing, and analgesic properties. This study underscores the potential of structurally similar compounds in treating a range of symptoms, further emphasizing the versatility of this chemical scaffold (G. Mattioda et al., 1975).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(11-4-5-11)16-10-12-15-7-6-13(17-12)18-8-2-1-3-9-18/h6-7,11H,1-5,8-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFHGRLHXYPZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.